

Predicted Spectroscopic Data for 5-Nitro-2-(piperidin-1-yl)aniline

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Compound of Interest		
Compound Name:	5-Nitro-2-(piperidin-1-yl)aniline	
Cat. No.:	B1302262	Get Quote

The following tables summarize the predicted nuclear magnetic resonance (NMR) data for **5-Nitro-2-(piperidin-1-yl)aniline**. These predictions were generated using established computational algorithms and provide an expected range for the chemical shifts.

Table 1.1: Predicted ¹H NMR Data for 5-Nitro-2-(piperidin-

1-vI)aniline

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
H-3	7.95 - 8.15	d
H-4	6.80 - 7.00	d
H-6	7.75 - 7.95	dd
-NH ₂	4.50 - 5.50	br s
Piperidine α-CH ₂	2.90 - 3.10	t
Piperidine β,y-CH ₂	1.60 - 1.80	m

Table 1.2: Predicted ¹³C NMR Data for 5-Nitro-2-(piperidin-1-yl)aniline



Carbon	Predicted Chemical Shift (δ, ppm)
C-1 (-NH ₂)	148 - 152
C-2 (-N(CH ₂) ₂)	142 - 146
C-3	125 - 129
C-4	115 - 119
C-5 (-NO ₂)	138 - 142
C-6	128 - 132
Piperidine α -C	50 - 54
Piperidine β-C	25 - 29
Piperidine γ-C	23 - 27

Experimental Spectroscopic Data for Analogous Compounds

To provide context for the predicted data, the following sections present experimental spectroscopic data for two structurally related compounds: p-nitroaniline and 2-(piperidin-1-yl)aniline.

p-Nitroaniline

p-Nitroaniline shares the nitroaniline core, which is crucial for understanding the electronic effects on the aromatic system.

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
Aromatic-H	7.98	d	9	[1]
Aromatic-H	6.64	d	9	[1]
-NH ₂	6.71	br s	-	[2]



Solvent: DMSO-d₆[1]

Carbon	Chemical Shift (δ, ppm)	Reference
C-NH ₂	155.76	[2]
С-Н	112.42	[2]
С-Н	126.46	[2]
C-NO ₂	135.65	[2]

Solvent: DMSO-d₆[2]

m/z	Relative Abundance	Assignment	Reference
138	100%	[M] ⁺	[3][4]
108	~40%	[M-NO]+	[3]
92	~65%	[M-NO ₂] ⁺	[3]
65	~80%	[C5H5] ⁺	[3]

Ionization Method: Electron Impact (EI)

Wavenumber (cm ⁻¹)	Assignment	Reference
3350 - 3482	N-H stretching (asymmetric and symmetric)	
1639	N-H bending	_
1506 - 1510	NO ₂ asymmetric stretching	_
1344 - 1349	NO ₂ symmetric stretching	_
1127	C-N aromatic stretching	_



λmax (nm)	Solvent	Reference
~380	Acetonitrile/CCl4	
410	(in enzyme assays)	_

2-(piperidin-1-yl)aniline

This compound provides the spectral characteristics of the piperidine group attached to an aniline ring.

m/z	Relative Abundance	Assignment	Reference
176	~70%	[M] ⁺	
119	100%	[M-C4H9] ⁺	
65	~65%	[C₅H₅] ⁺	-

Ionization Method: Electron Impact (EI) via GC-MS

Wavenumber (cm ⁻¹)	Assignment	Reference
~3400 & ~3300	N-H stretching (asymmetric and symmetric)	
~2930 & ~2850	C-H stretching (aliphatic)	_
~1620	N-H bending	_
~1280	C-N stretching (aromatic)	_

Technique: Attenuated Total Reflectance (ATR)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.
- Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H, 100 MHz for ¹³C). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized (shimming).
- ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical small molecule, 8 to 16 scans are usually sufficient.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time are often required.
- Data Processing: The raw data (Free Induction Decay FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the reference signal (TMS at 0 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

• Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample is vaporized in the ion source under high vacuum.



- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺).
 Excess energy from this process can cause the molecular ion to fragment.
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
 quadrupole or a magnetic sector), which separates the ions based on their mass-to-charge
 ratio (m/z).
- Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for any atmospheric or instrumental absorptions.
- Sample Application: A small amount of the solid sample is placed directly onto the ATR
 crystal, ensuring good contact. A pressure clamp is applied to press the sample firmly
 against the crystal.
- Spectrum Acquisition: A beam of infrared radiation is passed through the ATR crystal. At the
 crystal-sample interface, the beam undergoes total internal reflection, creating an
 evanescent wave that penetrates a few micrometers into the sample. The sample absorbs
 energy at specific frequencies corresponding to its vibrational modes. The attenuated IR
 beam is then directed to the detector.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The x-axis is typically in wavenumbers (cm⁻¹).



Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule, particularly those involving conjugated π -systems.

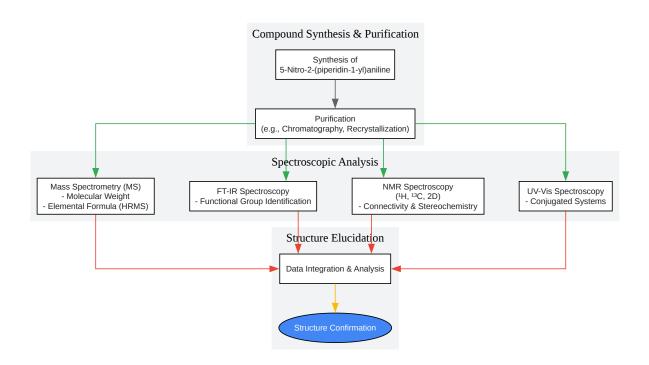
Methodology:

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1 AU).
- Cuvette Preparation: Two quartz cuvettes are used. One is filled with the pure solvent to serve as a blank, and the other is filled with the sample solution.
- Baseline Correction: A baseline spectrum is recorded with the blank cuvette in the beam path
 to correct for any absorbance from the solvent and the cuvette itself.
- Spectrum Acquisition: The sample cuvette is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
- Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength.
 The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity
 (ε) are key parameters determined from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel organic compound.





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Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

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- To cite this document: BenchChem. [Predicted Spectroscopic Data for 5-Nitro-2-(piperidin-1-yl)aniline]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1302262#spectroscopic-data-for-5-nitro-2-piperidin-1-yl-aniline]

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